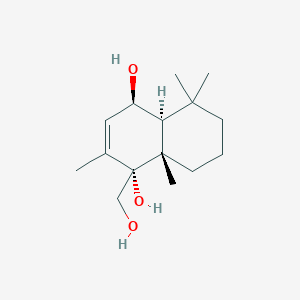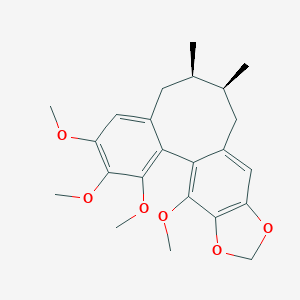
gomisin N
Vue d'ensemble
Description
Gomisin N is a lignan derived from the fruit of Schisandra chinensis, a woody plant endemic to Asia. This compound is known for its various bioactive properties, including antioxidant, anti-inflammatory, and hepatoprotective effects . It has been studied for its potential therapeutic benefits in treating obesity, liver injury, and other metabolic disorders .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Gomisin N, a lignan isolated from the dried fruits of Schisandra chinensis, primarily targets the Phosphatidylinositol 3-kinase (PI3K)–Akt–mammalian target of rapamycin (mTOR) pathway . This pathway has been implicated in the pathogenesis of liver cancer .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K–Akt pathway and regulating the mTOR–ULK1 pathway in liver cancer cells . It reduces the protein levels of phospho-PI3K (p85 tyrosine (Tyr)458), phospho-Akt (serine (Ser)473), and Akt downstream molecules Mcl-1 in HepG2 and HCCLM3 cells . Meanwhile, this compound activates mTOR and inhibits ULK1 (a negative downstream effector of mTOR) activities .
Biochemical Pathways
The PI3K–Akt–mTOR pathway is a crucial biochemical pathway affected by this compound . This pathway plays a significant role in cell survival, growth, and metabolism. This compound’s action on this pathway leads to the inhibition of autophagy in liver cancer cells .
Pharmacokinetics
A study has reported reliable responses at concentrations of 05-200 ng/ml for this compound . This suggests that this compound may have good bioavailability, but more research is needed to fully understand its ADME properties.
Result of Action
This compound has been reported to reduce the viability of, and induce apoptosis in, HepG2 liver cancer cells . It also inhibits autophagy in liver cancer cells . These molecular and cellular effects are primarily due to the inhibition of the PI3K–Akt pathway and regulation of the mTOR–ULK1 pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to enhance the protective effect of this compound against ethanol-induced liver injury . .
Analyse Biochimique
Biochemical Properties
Gomisin N interacts with several enzymes, proteins, and other biomolecules. It has been found to inhibit the extracellular signal-regulated kinase and phosphoinositide 3-kinase/protein kinase B signaling in the mitotic clonal expansion process and activate AMP-activated protein kinase . Furthermore, this compound downregulates CCAT/enhancer-binding protein β (C/EBPβ) and histone H3K9 demethylase JMJD2B during early stages of adipogenesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit adipogenesis and lipogenesis in adipocyte differentiation . In HepG2 cells, it has shown inhibitory effects on hepatic CB1R-mediated insulin resistance and gluconeogenesis . Moreover, this compound has been found to reduce melanin production by repressing the expression of MITF, tyrosinase, TRP-1, and TRP-2 in melanocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits melanin synthesis by repressing the expression of MITF and melanogenic enzymes, probably through modulating the PI3K/Akt and MAPK/ERK pathways . In adipogenesis, it impairs mitotic clonal expansion caused by cell cycle arrest at the G1/S phase transition .
Dosage Effects in Animal Models
In high-fat diet-induced obese mice, this compound effectively lowered the final body weight, adipose tissue mass, and reduced the serum levels of glucose, total triglyceride, and cholesterol
Metabolic Pathways
Méthodes De Préparation
Gomisin N can be extracted from the fruit of Schisandra chinensis using various extraction methods. One common method involves the use of organic solvents such as ethanol or methanol to extract the lignans from the dried fruit . The extract is then purified using techniques like column chromatography to isolate this compound.
In terms of synthetic routes, this compound can be synthesized through a series of chemical reactions involving the coupling of specific precursor molecules. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound .
Analyse Des Réactions Chimiques
Gomisin N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Gomisin N is one of several lignans found in Schisandra chinensis. Other similar compounds include gomisin A, schisandrin, and schisandrol A . While these compounds share some common bioactive properties, this compound is unique in its ability to modulate lipid metabolism and promote adipocyte browning . This makes it particularly promising for the treatment of obesity and related metabolic disorders.
In comparison to gomisin A and schisandrin, this compound has shown stronger anti-obesity effects and greater potential in regulating energy homeostasis . Additionally, this compound’s ability to activate specific signaling pathways, such as the PI3K/AKT/mTOR pathway, further distinguishes it from other lignans .
Propriétés
IUPAC Name |
(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKSTLPRTWFEV-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231747 | |
| Record name | (+)-Schisandrin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-37-6, 69176-52-9, 82467-52-5 | |
| Record name | gamma-Schizandrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gomisin N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Schisandrin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Schisandrin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANDRIN B, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOMISIN N | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



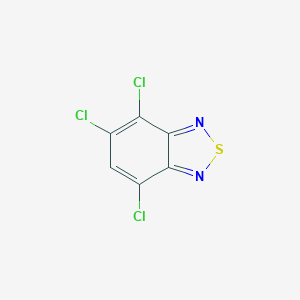


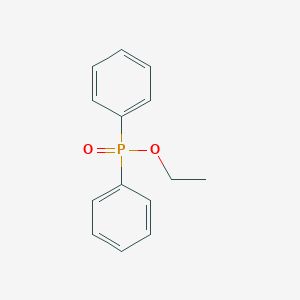
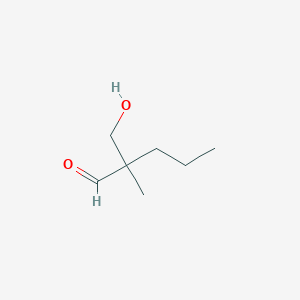



![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
